molecular formula C18H21NO2 B3757731 N-(4-ethylphenyl)-4-phenoxybutanamide

N-(4-ethylphenyl)-4-phenoxybutanamide

Cat. No.: B3757731
M. Wt: 283.4 g/mol
InChI Key: ZZVXXNRGOLKBFI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-phenoxybutanamide is an aromatic amide compound characterized by a phenoxybutanamide backbone and a 4-ethylphenyl substituent, with a molecular formula of C₁₈H₂₁NO₂ and a molecular weight of 283.4 g/mol . The ethyl group on the phenyl ring confers unique steric and electronic properties that influence the compound's solubility, reactivity, and interactions in biological systems . This reagent serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Its structural features, including the planar aromatic group that facilitates π-π interactions with biological targets, make it a compound of interest in various research fields . In chemical research, it is utilized as a reagent in various organic reactions and as a key intermediate in synthetic pathways . In biological and medicinal research, it is investigated for its potential activities, which may include antimicrobial and anticancer properties . The mechanism of action for this compound is believed to involve interaction with specific biological macromolecules, such as proteins and enzymes, where the phenoxy and ethylphenyl groups can play a role in inhibiting activity or altering function . The synthesis of this compound typically involves an amide coupling reaction between 4-phenoxybutanoic acid and 4-ethylaniline, facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-(4-ethylphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-15-10-12-16(13-11-15)19-18(20)9-6-14-21-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVXXNRGOLKBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 4-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-ethylphenyl)-4-phenoxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The phenoxy and ethylphenyl groups can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

The bioactivity and physicochemical properties of phenoxybutanamide derivatives are highly dependent on substituents on the phenyl ring. Key examples include:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities
N-(4-chlorophenyl)-2-phenoxybutanamide 4-Cl C₁₆H₁₅ClNO₂ Enhanced electrophilicity; potential antimicrobial activity due to Cl’s electron-withdrawing effects
N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide 4-NH₂CH₂ C₁₇H₂₀N₂O₂ Improved solubility; possible interaction with biological targets via aminomethyl group
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide 3-CH₃ on phenoxy ring C₁₈H₂₂N₂O₂ Methyl group increases lipophilicity; may enhance membrane permeability
4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide 4-F, sulfonyl, nitro C₁₇H₁₇FN₂O₆S Sulfonyl and nitro groups confer enzyme inhibition potential; fluorine enhances metabolic stability

Cycloalkyl vs. Aromatic Amide Derivatives

Replacing the aromatic 4-ethylphenyl group with cycloalkyl chains alters steric and electronic properties:

Compound Name Amide Substituent Molecular Formula Key Properties/Activities
N-cyclododecyl-4-phenoxybutanamide Cyclododecyl C₂₂H₃₅NO₂ High steric hindrance; may reduce binding efficiency but increase lipid solubility
N-cyclohexyl-4-phenoxybutanamide Cyclohexyl C₁₆H₂₁NO₂ Moderate steric bulk; improved solubility compared to larger cycloalkyl groups

Uniqueness of N-(4-ethylphenyl)-4-phenoxybutanamide: The 4-ethylphenyl group provides a planar aromatic structure, facilitating π-π interactions with biological targets, unlike bulky cycloalkyl substituents that may hinder binding .

Functional Group Variations in the Phenoxybutanamide Backbone

Modifications to the phenoxy or butanamide moieties significantly impact activity:

Compound Name Functional Group Variation Molecular Formula Key Properties/Activities
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine Amine instead of amide C₁₆H₂₅ClN₂O Basic amine group may enhance solubility but reduce metabolic stability
4-Methoxybutyrylfentanyl Piperidine and methoxyphenyl C₂₃H₂₉N₂O₂ Opioid receptor binding (fentanyl analogue); methoxy group alters potency
N-(4-methoxyphenyl)-3-oxobutanamide Ketone in backbone C₁₁H₁₃NO₃ Increased hydrogen-bonding capacity; potential for kinase inhibition

Uniqueness of this compound: The amide linkage and unmodified phenoxy group preserve hydrogen-bonding and hydrophobic interactions critical for target binding, distinguishing it from amine or ketone derivatives .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Substituent Molecular Weight (g/mol) LogP* Key Bioactivity
This compound 4-C₂H₅ 283.36 ~3.5 Under investigation
N-(4-chlorophenyl)-2-phenoxybutanamide 4-Cl 280.75 ~3.8 Antimicrobial
N-cyclododecyl-4-phenoxybutanamide Cyclododecyl 345.52 ~5.2 Lipophilic modulator
N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide 4-NH₂CH₂ 284.35 ~2.1 Solubility-enhanced

*LogP values estimated using PubChem data .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-phenoxybutanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Amide Coupling : React 4-phenoxybutanoic acid with 4-ethylaniline using coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Note: Optimize reaction temperature (60–80°C) and monitor progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic protons (δ 6.8–7.4 ppm), ethyl group (δ 1.2–1.4 ppm), and amide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 325.4) and fragmentation patterns .
  • HPLC : Use a C18 column (ACN/water, 70:30) to assess purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase (COX-2) or kinases using fluorometric assays (IC50_{50} determination) .
  • Antimicrobial Activity : Conduct broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to evaluate IC50_{50} .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

Q. Functional Group Modifications :

  • Replace the ethyl group with halogenated or bulkier substituents (e.g., -CF3_3, -OCH3_3) to assess steric/electronic effects .
  • Vary the phenoxy chain length (C3–C5) to study flexibility impacts .

Biological Testing : Compare modified analogs in target-specific assays (e.g., COX-2 inhibition) .

Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinities to COX-2 or other targets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-Response Curves : Generate full-dose curves (0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies optimize bioavailability for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites in plasma .

Key Considerations for Researchers

  • Synthesis Reproducibility : Ensure anhydrous conditions during amide coupling to prevent hydrolysis .
  • Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blot for enzyme inhibition) .
  • Ethical Compliance : Follow institutional guidelines for in vivo testing and cytotoxicity assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.